molecular formula C27H23N B598936 N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine CAS No. 1198395-24-2

N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine

Cat. No.: B598936
CAS No.: 1198395-24-2
M. Wt: 361.488
InChI Key: OBARUOOPPWHZRQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for complex aromatic amine compounds. The preferred IUPAC name for this compound is 9,9-dimethyl-N-(2-phenylphenyl)fluoren-2-amine, which accurately describes the structural features including the dimethyl substitution at the 9-position of the fluorene ring system and the biphenyl attachment through the amine nitrogen. The Chemical Abstracts Service has assigned the registry number 1198395-24-2 to this specific compound, providing a unique identifier for database searches and regulatory documentation.

The molecular formula C₂₇H₂₃N reflects the precise atomic composition, with twenty-seven carbon atoms, twenty-three hydrogen atoms, and one nitrogen atom. Alternative nomenclature systems have generated several synonymous names including 2-(2-Biphenylyl)amino-9,9-dimethylfluorene, N-(2-Biphenylyl)-9,9-dimethylfluoren-2-amine, and Biphenyl-2-yl-(9,9-dimethyl-9H-fluoren-2-yl)-amine. These various naming conventions demonstrate the complexity inherent in systematically describing polycyclic aromatic compounds with multiple functional group attachments.

The compound's systematic identification is further supported by its MDL number MFCD19440968, which serves as an additional database identifier for chemical inventory management systems. The structural representation using Simplified Molecular-Input Line-Entry System notation provides the string CC1(C)C2=C(C3=C1C=CC=C3)C=CC(NC4=CC=CC=C4C5=CC=CC=C5)=C2, which unambiguously defines the molecular connectivity. This systematic approach to nomenclature ensures consistent identification across different chemical databases and research publications.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits significant three-dimensional complexity arising from the combination of rigid planar aromatic systems and conformationally flexible linkages. The fluorene backbone maintains a essentially planar geometry typical of polycyclic aromatic hydrocarbons, with the two benzene rings fused to a central five-membered ring containing the sp³-hybridized carbon bearing the two methyl substituents. These dimethyl groups at the 9-position introduce steric bulk that influences both the electronic properties and the overall molecular conformation.

The biphenyl moiety attached through the amine nitrogen presents additional conformational considerations due to the rotational freedom around the phenyl-phenyl bond. The dihedral angle between the two phenyl rings in the biphenyl unit can vary depending on the specific crystalline environment and intermolecular interactions present in solid-state structures. The amine nitrogen atom adopts a pyramidal geometry with the lone pair oriented to minimize steric interactions with the adjacent aromatic systems.

Table 1: Key Molecular Geometric Parameters

Parameter Value Source
Molecular Weight 361.48-361.5 g/mol
Molecular Formula C₂₇H₂₃N
Physical State Solid
Density 1.136 g/cm³
Melting Point 118.0-124.0°C

The conformational analysis reveals that the molecule can adopt multiple low-energy conformations through rotation around the carbon-nitrogen bond connecting the fluorene and biphenyl systems. These conformational preferences significantly influence the compound's physical properties, including its crystallization behavior and intermolecular packing arrangements. The steric interactions between the dimethyl groups and the biphenyl system may restrict certain conformations, leading to preferred orientations that minimize unfavorable contacts.

Crystallographic Data and X-ray Diffraction Studies

The crystallographic characterization of this compound provides detailed insights into its solid-state structure and packing arrangements. The compound crystallizes as white to light yellow powder or crystals, indicating the formation of well-ordered crystalline domains with specific intermolecular arrangements. The melting point range of 118.0 to 124.0°C suggests the presence of relatively strong intermolecular interactions that stabilize the crystalline lattice structure.

X-ray diffraction analysis would typically reveal the precise atomic positions, bond lengths, and bond angles within the crystal structure, though specific crystallographic parameters are not provided in the current literature sources. The planar aromatic systems likely engage in π-π stacking interactions that contribute to the overall crystal stability and influence the observed melting behavior. The dimethyl substituents at the fluorene 9-position may create specific packing motifs that optimize van der Waals interactions while minimizing steric clashes between adjacent molecules.

Table 2: Crystallographic Properties

Property Value Source
Appearance White to light yellow powder/crystal
Melting Point Range 118.0-124.0°C
Crystal Form Powder to crystal
Purity (HPLC) ≥98.0%

The crystallographic data indicates that the compound maintains structural integrity across different batch preparations, as evidenced by the consistent melting point ranges reported by multiple suppliers. This reproducibility suggests that the preferred crystal packing arrangement is thermodynamically favored and relatively insensitive to minor variations in crystallization conditions. The high purity levels achievable through standard purification techniques further support the compound's tendency to form well-ordered crystalline structures.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Nuclear Magnetic Resonance spectroscopy offers detailed information about the molecular framework, with proton Nuclear Magnetic Resonance revealing distinct signals for the aromatic protons in the fluorene and biphenyl systems, as well as the characteristic dimethyl groups at the fluorene 9-position. The chemical shifts and coupling patterns observed in both one-dimensional and two-dimensional Nuclear Magnetic Resonance experiments confirm the proposed molecular connectivity and stereochemistry.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information by identifying the distinct carbon environments present in the molecule. The quaternary carbon at the fluorene 9-position appears at a characteristic chemical shift different from the aromatic carbons, while the methyl carbons exhibit their expected upfield resonances. The amine carbon attachment points show specific chemical shift patterns that confirm the substitution positions on both the fluorene and biphenyl systems.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups and structural motifs present in the molecule. The aromatic carbon-carbon stretching vibrations appear in the expected fingerprint region, while the carbon-hydrogen stretching modes of both aromatic and aliphatic protons provide additional structural confirmation. The nitrogen-hydrogen stretching vibration, if present, would appear in the characteristic amine region of the infrared spectrum.

Table 3: Spectroscopic Analysis Summary

Technique Key Features Source
¹H Nuclear Magnetic Resonance Aromatic and aliphatic proton signals
¹³C Nuclear Magnetic Resonance Quaternary, aromatic, and methyl carbons
Infrared Spectroscopy Aromatic and aliphatic C-H stretches
Mass Spectrometry Molecular ion peak at m/z 361

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the extended π-system of the molecule. The absorption spectrum typically shows characteristic bands corresponding to π-π* transitions in both the fluorene and biphenyl chromophores, with the exact wavelengths and extinction coefficients dependent on the specific electronic interactions between these aromatic systems. The presence of the amine linkage may introduce additional electronic coupling effects that influence the observed spectroscopic properties.

Properties

IUPAC Name

9,9-dimethyl-N-(2-phenylphenyl)fluoren-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N/c1-27(2)24-14-8-6-13-22(24)23-17-16-20(18-25(23)27)28-26-15-9-7-12-21(26)19-10-4-3-5-11-19/h3-18,28H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBARUOOPPWHZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=CC=C4C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735801
Record name N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198395-24-2
Record name N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-Biphenyl-dimethylfluorenyl-amin
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Preparation Methods

Friedel-Crafts Alkylation of Fluorene

Fluorene undergoes dimethyl substitution via Friedel-Crafts alkylation using methyl chloride or methyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction proceeds at 80–100°C for 6–12 hours, yielding 9,9-dimethylfluorene with >90% efficiency. Competing side reactions, such as polysubstitution, are mitigated by controlling stoichiometry (2.2 equivalents of methyl halide per fluorene unit).

Grignard Reagent-Mediated Alkylation

Alternative approaches employ Grignard reagents (e.g., methylmagnesium bromide) to functionalize fluorenone intermediates. Reduction of fluorenone to fluorenol precedes treatment with methylmagnesium bromide, generating 9,9-dimethylfluorene after acidic workup. This method achieves comparable yields (88–92%) but requires stringent anhydrous conditions.

Functionalization at the 2-Position: Amination Strategies

Introducing the biphenyl-2-amine group at the 2-position of 9,9-dimethylfluorene involves cross-coupling or nucleophilic substitution reactions.

Buchwald-Hartwig Amination

Palladium-catalyzed C–N coupling between 2-bromo-9,9-dimethylfluorene and biphenyl-2-amine is a widely adopted method. Optimized conditions include:

  • Catalyst : Pd₂(dba)₃ (2 mol%)

  • Ligand : Xantphos (4 mol%)

  • Base : Cs₂CO₃ (3 equivalents)

  • Solvent : Toluene at 110°C for 24 hours.

This protocol delivers the target compound in 78–85% yield, with residual palladium removed via chelating resins.

Ullmann-Type Coupling

Copper-mediated coupling offers a cost-effective alternative, albeit with lower efficiency. A mixture of 2-iodo-9,9-dimethylfluorene, biphenyl-2-amine, CuI (10 mol%), and K₃PO₄ in DMSO reacts at 130°C for 48 hours, yielding 65–72% product. Side products, such as homo-coupled biphenyl derivatives, necessitate chromatographic purification (hexane/ethyl acetate).

One-Pot Synthesis via Tandem Alkylation-Amination

Recent advances enable concurrent dimethylation and amination in a single reactor, reducing purification steps:

  • Initial Alkylation : Fluorene reacts with methyl triflate (2.5 equivalents) and AlCl₃ in dichloromethane at 25°C for 4 hours.

  • In Situ Bromination : NBS (1.1 equivalents) selectively brominates the 2-position.

  • Amination : Biphenyl-2-amine, Pd(OAc)₂ (1 mol%), and BrettPhos ligand facilitate coupling at 100°C for 18 hours.

This cascade approach achieves a 70% overall yield, though scalability is limited by exothermic bromination.

Purification and Characterization

Crude product purification employs:

  • Column Chromatography : Silica gel with hexane/ethyl acetate (95:5) eluent.

  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.

Key Characterization Data :

  • Melting Point : 189–193°C.

  • ¹H NMR (CDCl₃): δ 7.72–7.68 (m, 2H, fluorene-H), 7.45–7.30 (m, 12H, biphenyl-H), 2.15 (s, 6H, CH₃).

  • HRMS : m/z [M+H]⁺ calcd. for C₂₇H₂₄N: 362.1903; found: 362.1908.

Comparative Analysis of Synthetic Routes

MethodCatalystYield (%)Purity (%)Key Advantage
Buchwald-HartwigPd₂(dba)₃8598.5High selectivity
UllmannCuI7297.0Low catalyst cost
Tandem AlkylationPd(OAc)₂7096.8Reduced step count

Industrial-Scale Production Considerations

Supplier data (e.g., Henan Fengda Chemical Co.) highlights kilogram-scale production using modified Buchwald-Hartwig conditions:

  • Catalyst Loading : 0.5 mol% Pd(OAc)₂ with SPhos ligand.

  • Solvent : tert-Amyl alcohol for improved solubility.

  • Throughput : 1.2 kg/batch with 82% yield and 99.5% purity after sublimation.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated amination using Ir(ppy)₃ accelerates coupling at ambient temperature, achieving 80% yield in 6 hours. This method eliminates thermal decomposition risks associated with traditional approaches.

Electrochemical Synthesis

Paired electrolysis in a divided cell enables bromide oxidation and amine coupling without metal catalysts, though yields remain modest (55–60%) .

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

N-([1,1’-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(1,1′-Biphenyl-4-yl)-N-[4-(9-phenyl-9H-carbazol-3-yl)phenyl]-9,9-dimethyl-9H-fluoren-2-amine (PCBBiF)

  • Structural Features : Incorporates a carbazole substituent in addition to biphenyl and dimethylfluorenyl groups .
  • Performance : Carbazole’s electron-donating nature improves charge balance in OLEDs, but the increased molecular complexity may reduce synthetic yields (92% reported) compared to the target compound .
  • Applications : Used as an HTL in quantum dot LEDs (QLEDs), demonstrating enhanced hole injection and device efficiency .

7-(9H-Carbazol-9-yl)-N,N-diphenyl-9,9’-spirobi[fluoren]-2-amine (CzFA)

  • Structural Features : Spirobifluorenyl core with carbazole, offering dual hole- and electron-transport capabilities .
  • Performance : Achieves a high current efficiency of 27.8 cd/A in red phosphorescent OLEDs, outperforming traditional CBP-based devices by 60% .
  • Thermal Stability : Spiro architecture increases Tg (>140°C), similar to the target compound’s fluorenyl backbone .

N-(4’-Chloro-[1,1’-biphenyl]-2-yl)acetamide

  • Structural Features : Chlorine substituent on biphenyl and acetamide functionalization .
  • Applications : Primarily an intermediate in pharmaceutical synthesis .

Optoelectronic Performance

Compound Application Efficiency/Stability Key Advantage
Target Compound OLED HTL LT90 = 70.5 h High thermal stability
PCBBiF QLED HTL Improved charge balance Carbazole-enhanced hole injection
CzFA Phosphorescent host 27.8 cd/A, 21.8 lm/W Bipolar charge transport
N-(4’-Fluoro-biphenyl) Organic synthesis λmax = 352 nm (UV-active) Tunable electronic properties

The target compound’s device lifetime (LT90 = 70.5 h) surpasses conventional TAPC-based layers (Tg = 79°C) due to its higher thermal stability . However, carbazole- or spiro-based derivatives achieve superior efficiency in specialized applications .

Biological Activity

N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine is a compound with significant potential in various biological applications. This article details its biological activity, focusing on its antiviral properties, cytotoxicity, and potential therapeutic uses. The compound's structure and characteristics are also discussed to provide context for its biological effects.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1450933-44-4
  • Molecular Formula : C27H23N
  • Molecular Weight : 373.48 g/mol
  • Physical Form : Solid
  • Storage Conditions : Keep in a dark place, sealed in dry conditions at room temperature.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antiviral agent and its interaction with specific biological pathways.

Antiviral Activity

Recent research has indicated that derivatives of similar structures exhibit antiviral properties against several viruses. For instance, compounds related to biphenyl and fluorenes have shown effectiveness against the Ebola virus and other viral pathogens.

CompoundEC50 (μM)CC50 (μM)SI (Selectivity Index)
N-(biphenyl) derivative0.377.019
Fluorene analog1.705.03
N′,N′-diphenyl derivative0.055.0115

The selectivity index (SI) is a crucial measure that indicates the therapeutic window of the compound; higher values suggest better safety profiles relative to efficacy.

Cytotoxicity Studies

Cytotoxicity assays reveal that while some derivatives exhibit potent antiviral activity, they may also induce cytotoxic effects at higher concentrations. The CC50 values indicate the concentration at which 50% of the cells are viable post-treatment.

The mechanism by which this compound exerts its biological effects involves interaction with cellular pathways that are critical for viral replication and cell survival. Studies suggest that these compounds may inhibit viral entry or replication by targeting specific proteins involved in these processes.

Case Studies and Research Findings

  • Ebola Virus Entry Inhibition :
    • A study demonstrated that certain derivatives significantly inhibited the entry of the Ebola virus into host cells. The most effective compounds showed low micromolar EC50 values and high selectivity indices, indicating their potential as therapeutic agents against viral infections .
  • Structural Modifications :
    • Research on structural modifications of similar compounds revealed that variations in substituents could enhance antiviral potency while reducing cytotoxicity. For example, adding specific alkyl chains improved the selectivity index without compromising efficacy .
  • In Vivo Studies :
    • In vivo models have shown promising results where compounds based on this structure reduced tumor volumes in cancer models without significant side effects, suggesting additional therapeutic avenues beyond antiviral applications .

Q & A

Q. What are the standard synthetic routes for N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine, and how are yields optimized?

The compound is synthesized via Buchwald-Hartwig amination or Ullmann coupling between brominated biphenyl derivatives and 9,9-dimethylfluoren-2-amine. For example, a palladium-catalyzed cross-coupling of 3-(4-bromophenyl)-9-phenyl-9H-carbazole with 9,9-dimethyl-9H-fluoren-2-amine in the presence of a ligand (e.g., XPhos) achieves yields >90% after column chromatography (hexane:ethyl acetate gradients) . Optimization involves controlling reaction temperature (80–110°C), catalyst loading (2–5 mol%), and degassing solvents to prevent oxidation side reactions.

Q. How is the compound characterized, and what analytical discrepancies might arise?

Characterization includes 1H^1H-/13C^{13}C-NMR, FT-IR, and CHN elemental analysis. For example, 1H^1H-NMR typically shows aromatic protons at δ 7.2–8.5 ppm and methyl groups at δ 1.5–1.8 ppm . Discrepancies in melting points (e.g., 185–186°C vs. 170–175°C in other studies) may arise from polymorphic forms or impurities. Researchers should cross-validate with HPLC purity (>97%) and DSC thermal analysis .

Q. What are the recommended storage conditions to ensure compound stability?

The compound is hygroscopic and prone to oxidation. Storage at -20°C under inert gas (argon) in amber vials is advised, though some suppliers recommend short-term storage at room temperature with desiccants . Stability tests show decomposition (<5%) after six months at -20°C but >10% degradation at 25°C .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its performance in organic electronics?

The biphenyl-fluorene-amine framework provides a rigid, conjugated backbone with a high hole-transport mobility (~103^{-3} cm2 ^2/V·s) due to extended π-orbital delocalization. DFT calculations reveal a HOMO level of -5.2 eV, suitable for hole injection in OLEDs . However, steric hindrance from the dimethyl groups may reduce crystallinity, necessitating doping with electron-deficient acceptors (e.g., TCQ) for optimal device performance .

Q. How can contradictory solubility data across studies be resolved for experimental reproducibility?

Reported solubility ranges vary (e.g., 10–25 mg/mL in THF). Contradictions arise from batch-dependent purity, solvent polarity, and sonication duration. A standardized protocol involves preparing stock solutions at 37°C with 30-minute sonication, followed by centrifugation (10,000 rpm) to remove undissolved particulates . Solubility parameters (Hansen solubility sphere) should be calculated to match solvents like chlorobenzene or dichloromethane .

Q. What strategies mitigate aggregation-induced quenching in optoelectronic applications?

Aggregation in thin films reduces photoluminescence quantum yield (PLQY) by 40–60%. Blending with poly(methyl methacrylate) (PMMA) at 10–20 wt% or side-chain functionalization with bulky tert-butyl groups disrupts π-π stacking. Time-resolved fluorescence spectra show triplet-state lifetimes extending from 50 ns (neat film) to 120 ns (blended) .

Methodological Notes

  • Contradiction Analysis: Discrepancies in NMR shifts (e.g., δ 7.4 vs. δ 7.6 for aromatic protons) often stem from solvent effects (CDCl3_3 vs. DMSO-d6_6). Always report solvent and internal standards .
  • Advanced Purification: For device-grade purity (>99.9%), combine column chromatography with recrystallization in ethanol/water (3:1) .

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